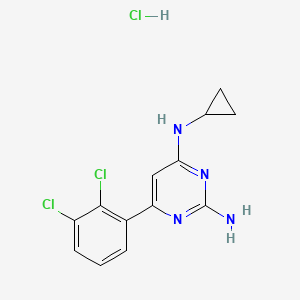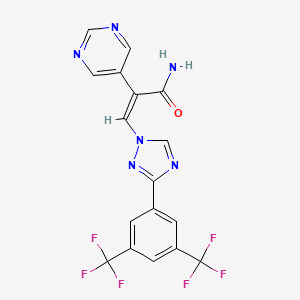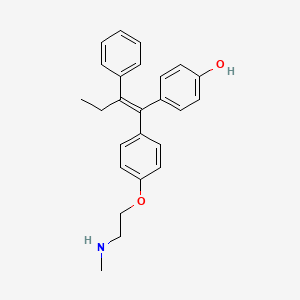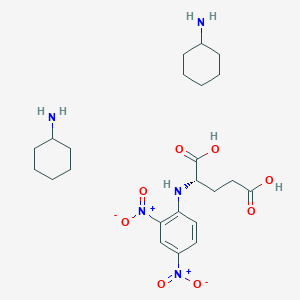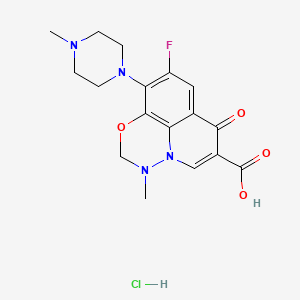
5(6)-Carboxyeosin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5(6)-Carboxyeosin: is a fluorescent dye derived from eosin, a red dye commonly used in histology and cytology. It is characterized by the presence of a carboxyl group at the 5 or 6 position of the eosin molecule. This compound is widely used in various scientific fields due to its fluorescent properties, which make it an excellent marker for biological and chemical studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5(6)-Carboxyeosin typically involves the bromination of fluorescein followed by the introduction of a carboxyl group. The process can be summarized as follows:
Bromination of Fluorescein: Fluorescein is treated with bromine in the presence of a catalyst to introduce bromine atoms at specific positions on the molecule.
Carboxylation: The brominated fluorescein is then reacted with a carboxylating agent, such as carbon dioxide or a carboxylic acid derivative, to introduce the carboxyl group at the 5 or 6 position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Bromination: Using industrial-grade bromine and catalysts to brominate fluorescein in large reactors.
Efficient Carboxylation: Employing high-pressure reactors and optimized conditions to ensure efficient carboxylation of the brominated fluorescein.
化学反应分析
Types of Reactions: 5(6)-Carboxyeosin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form reduced derivatives.
Substitution: The bromine atoms in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed for substitution reactions.
Major Products:
Oxidation Products: Various oxidized forms of this compound.
Reduced Derivatives: Reduced forms of the compound with different functional groups.
Substituted Derivatives: Compounds with different functional groups replacing the bromine atoms.
科学研究应用
Chemistry: 5(6)-Carboxyeosin is used as a fluorescent marker in various chemical assays and experiments. Its fluorescent properties make it ideal for tracking and analyzing chemical reactions.
Biology: In biological research, this compound is used as a fluorescent dye for staining cells and tissues. It is particularly useful in fluorescence microscopy and flow cytometry for visualizing cellular structures and processes.
Medicine: The compound is used in medical diagnostics as a fluorescent marker for detecting specific biomolecules. It is also employed in research studies to investigate cellular and molecular mechanisms.
Industry: In industrial applications, this compound is used in the production of fluorescent inks and dyes. It is also utilized in quality control processes to detect contaminants and impurities.
作用机制
Fluorescent Properties: The primary mechanism by which 5(6)-Carboxyeosin exerts its effects is through its fluorescent properties. When exposed to specific wavelengths of light, the compound absorbs the light energy and re-emits it at a different wavelength, producing fluorescence.
Molecular Targets and Pathways: In biological systems, this compound targets cellular structures and biomolecules, allowing researchers to visualize and track these components. The compound interacts with various cellular pathways, providing insights into cellular processes and mechanisms.
相似化合物的比较
Eosin Y: A commonly used red dye in histology with similar staining properties but lacking the carboxyl group.
Fluorescein: The parent compound of 5(6)-Carboxyeosin, widely used as a fluorescent marker.
Rhodamine B: Another fluorescent dye with similar applications but different chemical structure.
Uniqueness: this compound is unique due to the presence of the carboxyl group, which enhances its solubility and reactivity. This makes it more versatile and effective in various scientific applications compared to its similar compounds.
属性
IUPAC Name |
2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid;2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)terephthalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H8Br4O7/c22-11-4-9-13(8-3-6(20(28)29)1-2-7(8)21(30)31)10-5-12(23)17(27)15(25)19(10)32-18(9)14(24)16(11)26;22-10-4-8-13(12-6(20(28)29)2-1-3-7(12)21(30)31)9-5-11(23)17(27)15(25)19(9)32-18(8)14(24)16(10)26/h2*1-5,26H,(H,28,29)(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFSXKPEQVWGHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O.C1=CC(=C(C=C1C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H16Br8O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1383.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132201-84-4 |
Source


|
| Record name | 5(6)-Carboxyeosin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
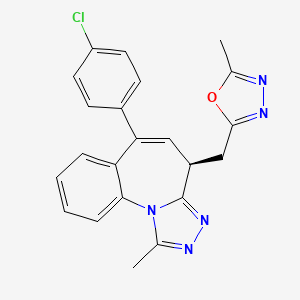
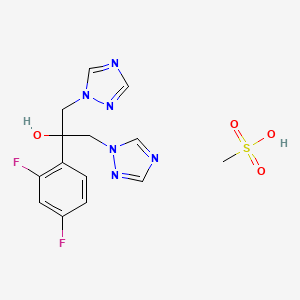
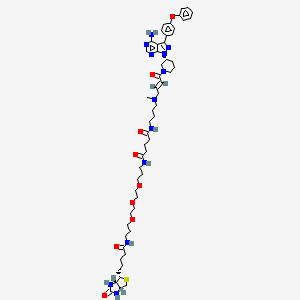

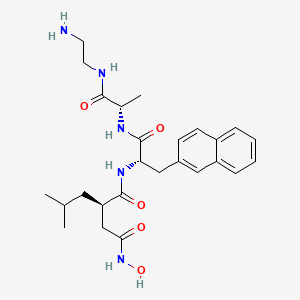

![(Z)-but-2-enedioic acid;(E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid](/img/structure/B1139320.png)
